N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives .
Molecular Structure Analysis
The molecular structure of “N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .
Scientific Research Applications
Plant Growth Stimulation
This compound has been found to have a pronounced plant growth stimulating effect . In a study, derivatives of this compound showed a significant increase in plant growth, with effects ranging from 65–87% relative to heteroauxin . This suggests potential agricultural applications where it could be used to enhance crop yields.
Antagonistic Activity on Vanilloid Receptor 1
Derivatives of pyrrolidin-1-yl pyrimidine, a core structure in this compound, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and thus, compounds targeting it could be developed into new analgesics .
Modulation of Insulin-like Growth Factor 1 Receptor
These compounds also modulate the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulation could lead to treatments for growth disorders or cancers .
Enzyme Inhibition
A wide range of enzymes can be inhibited by derivatives of this compound, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . This suggests potential therapeutic applications in various diseases where these enzymes are implicated.
Antioxidative Properties
The antioxidative properties of these compounds have been described, which could be beneficial in preventing oxidative stress-related diseases or in preserving food products .
Antibacterial Activity
Lastly, the antibacterial properties of these compounds have been noted. This opens up possibilities for their use in developing new antibiotics or antiseptics, especially in a time when antibiotic resistance is a growing concern .
properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19(16,17)14-4-7-18-11-8-10(12-9-13-11)15-5-2-3-6-15/h8-9,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBHAUSLQSYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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